六氟合锡酸二钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Disodium hexafluorostannate(2-) is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related fluorinated compounds and their synthesis, which can provide insight into the chemistry of fluorinated species like disodium hexafluorostannate(2-). For instance, the synthesis of hexaalkylguanidinium perfluoroalkoxides involves the introduction of electronegative perfluoroalkoxide groups, which is relevant to understanding the nature of highly fluorinated compounds .

Synthesis Analysis

The papers provided do not specifically mention the synthesis of disodium hexafluorostannate(2-), but they do detail the synthesis of other fluorinated compounds. For example, hexaalkylguanidinium perfluoroalkoxides are synthesized from bis(dialkylamino)difluoromethane derivatives and (dialkylamino)trimethylsilanes in aprotic media . Similarly, the synthesis of 2,2-difluoro-3-hydroxycarboxylates is achieved through the hydrogenation of 2,2-difluoro-3-oxocarboxylates using chiral rhodium complexes . These methods highlight the use of fluorine sources and catalysis in the synthesis of fluorinated organic compounds, which could be analogous to the synthesis of inorganic fluorinated compounds like disodium hexafluorostannate(2-).

Molecular Structure Analysis

The molecular structure of fluorinated compounds is characterized by the presence of fluorine atoms, which are highly electronegative and can influence the geometry and reactivity of the molecule. In the case of [C(NMe2)3]+F-*6CH2Cl2, the fluoride anion is octahedrally coordinated by six methylene chloride molecules, demonstrating the ability of fluorine to engage in complex coordination environments . This information can be extrapolated to suggest that in disodium hexafluorostannate(2-), the fluorine atoms may also create a distinct coordination environment around the central tin atom.

Chemical Reactions Analysis

The papers describe various chemical reactions involving fluorinated compounds. For instance, the selective cleavage of the CO-CF3 bond in the synthesis of 2,2-difluoro-3-hydroxyacids indicates the reactivity of carbon-fluorine bonds under certain conditions . Although disodium hexafluorostannate(2-) is not mentioned, the reactivity of fluorine in these compounds can provide insights into potential reactions that disodium hexafluorostannate(2-) might undergo, such as bond cleavage or substitution reactions due to the presence of fluorine.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often dominated by the strong electronegativity of fluorine. The compounds discussed in the papers likely have properties such as high stability, resistance to hydrolysis, and unique reactivity patterns due to the presence of fluorine . These properties are important when considering the behavior of disodium hexafluorostannate(2-) in various environments, as the hexafluoride ligands would impart similar characteristics to the compound.

科学研究应用

氟化物生物利用度研究

六氟合锡酸二钠已在与氟化物生物利用度相关的研究中得到探索。Villa 等人(1989 年)研究了牛奶中单氟磷酸二钠的氟化物生物利用度,并将其与水中氟化钠的氟化物生物利用度进行了比较。他们的研究结果表明,在禁食条件下,牛奶中单氟磷酸二钠的氟化物吸收率很高,与水中的氟化钠相当 (Villa et al., 1989)。

局部治疗的水解特性

Eidelman 和 Chow(1991 年)研究了六氟合锡酸钠在不同 pH 值和钙离子浓度下的水解反应。他们发现六氟合锡酸钠具有水解特性,使其适合与酸性磷酸钙溶液一起用于局部氟化物治疗 (Eidelman & Chow, 1991)。

表面活性剂研究中的表面张力行为

Bodduri 等人(2014 年)合成了和表征了半氟化的二磺酸二钠衍生物,作为全氟辛磺酸(一种众所周知的表面活性剂)的替代物质。他们观察到这些化合物表现出特定的表面张力行为和临界胶束浓度值,表明它们在表面活性剂研究中的潜在应用 (Bodduri et al., 2014)。

作用机制

Target of Action

Disodium hexafluorostannate(2-), also known as disodium;tin(4+);hexafluoride, is a complex inorganic compound .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

If inhaled or swallowed, this compound may cause fluoride poisoning, with early symptoms including nausea, vomiting, diarrhea, and weakness .

属性

IUPAC Name |

disodium;tin(4+);hexafluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.2Na.Sn/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGSFZGNYYDQSL-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

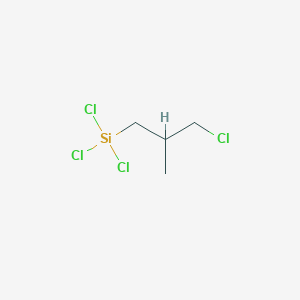

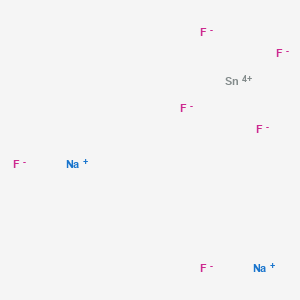

[F-].[F-].[F-].[F-].[F-].[F-].[Na+].[Na+].[Sn+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6Na2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium hexafluorostannate(2-) | |

CAS RN |

16924-51-9 |

Source

|

| Record name | Sodium hexafluorostanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016924519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannate(2-), hexafluoro-, sodium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium hexafluorostannate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B95910.png)